2-sec-Butyl-2-ethylpropane-1,3-diol
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Overview
Description
2-sec-Butyl-2-ethylpropane-1,3-diol is an organic compound with the molecular formula C9H20O2 and a molecular weight of 160.25 g/mol It is a diol, meaning it contains two hydroxyl (-OH) groups, which are located on the first and third carbon atoms of the propane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-sec-Butyl-2-ethylpropane-1,3-diol typically involves the reaction of 2-sec-butyl-2-ethylpropane with a suitable oxidizing agent to introduce the hydroxyl groups. Common oxidizing agents used in this process include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the catalytic hydrogenation of 2-sec-butyl-2-ethylpropane-1,3-dione, which involves the use of a metal catalyst such as palladium or platinum. This method allows for the selective reduction of the carbonyl groups to hydroxyl groups, resulting in the formation of the desired diol .
Chemical Reactions Analysis
Types of Reactions
2-sec-Butyl-2-ethylpropane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form alkanes or other saturated hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and amines (e.g., ammonia, methylamine).
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Alkanes or other saturated hydrocarbons.
Substitution: Halogenated compounds or amines.
Scientific Research Applications
2-sec-Butyl-2-ethylpropane-1,3-diol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Used as an intermediate in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 2-sec-Butyl-2-ethylpropane-1,3-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the compound can undergo various chemical reactions that modify its properties and effects .
Comparison with Similar Compounds
2-sec-Butyl-2-ethylpropane-1,3-diol can be compared with other similar compounds, such as:
2-Butyl-2-ethylpropane-1,3-diol: Similar in structure but lacks the sec-butyl group.
1,3-Propanediol: A simpler diol with only three carbon atoms in the chain.
2-Ethyl-1,3-hexanediol: A longer chain diol with similar functional groups.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties that can be leveraged in various applications .
Properties
CAS No. |
25450-89-9 |
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Molecular Formula |
C9H20O2 |
Molecular Weight |
160.25 g/mol |
IUPAC Name |
2-butan-2-yl-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C9H20O2/c1-4-8(3)9(5-2,6-10)7-11/h8,10-11H,4-7H2,1-3H3 |
InChI Key |
FAPQAMNNSKCDTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(CC)(CO)CO |
Origin of Product |
United States |
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